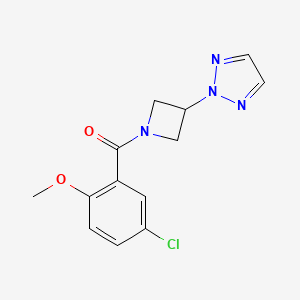

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

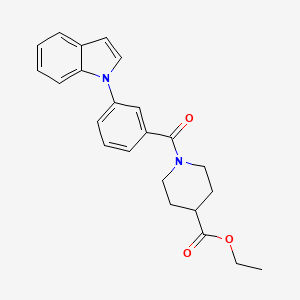

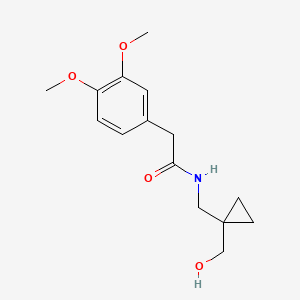

- “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone” is a chemical compound with a complex structure.

- It contains a triazole ring and a chlorinated phenyl group.

- The compound’s molecular formula is C₁₄H₁₁ClN₄O₂.

Synthesis Analysis

- Unfortunately, I do not have access to specific synthetic methods for this compound. However, you can refer to relevant research papers or chemical databases for detailed synthesis information.

Molecular Structure Analysis

- The molecular structure consists of a triazole ring attached to an azetidine ring.

- The chlorinated phenyl group is also part of the structure.

- The arrangement of atoms and bonds determines its properties and behavior.

Chemical Reactions Analysis

- Without specific data, I cannot provide detailed chemical reactions involving this compound.

- Researchers typically investigate reactivity, stability, and potential transformations.

Physical And Chemical Properties Analysis

- Physical properties include solubility, melting point, and density.

- Chemical properties relate to reactivity, acidity/basicity, and stability.

Applications De Recherche Scientifique

Synthesis and Characterization

The chemical compound , due to its complex structure involving triazole and azetidine units, is akin to substances explored for their unique chemical and physical properties. While direct studies on this specific compound are not available, research on similar structures highlights their potential in various scientific applications. For instance, the synthesis and characterization of triazole and triazolidin derivatives have been extensively studied, revealing the importance of these moieties in medicinal chemistry and material science. Such compounds have been synthesized with high yields and characterized using advanced techniques, including FT-IR, NMR, and X-ray crystallography, underscoring their structural diversity and applicability in drug design and synthesis (Abosadiya et al., 2018).

Catalysis and Organic Synthesis

Compounds incorporating triazole groups have been investigated for their catalytic properties. The development of new catalysts based on triazolyl methanol structures for facilitating Huisgen 1,3-dipolar cycloadditions demonstrates the utility of triazole derivatives in organic synthesis. These catalysts enable reactions under mild conditions, highlighting the potential of triazole-containing compounds in enhancing the efficiency and selectivity of chemical transformations (Ozcubukcu et al., 2009).

Antimicrobial Activity

Triazole derivatives have also been explored for their antimicrobial properties, with several studies synthesizing novel compounds to assess their effectiveness against various bacterial and fungal pathogens. The development of benzofuran based 1,2,3-triazoles, for example, demonstrates the potential of triazole derivatives in addressing microbial resistance by offering new mechanisms of action against pathogens (Sunitha et al., 2017).

Material Science and Electrochemistry

In material science, triazole derivatives have been employed as ligands and functional groups in the synthesis of new materials with desirable electronic and structural properties. The study of triazolylferrocene derivatives, for instance, highlights the role of triazole moieties in modifying the electrochemical behavior of materials, potentially leading to applications in electronic devices, sensors, and as intermediates in the synthesis of complex molecules (Zhao et al., 2013).

Safety And Hazards

- Safety considerations depend on the compound’s toxicity, flammability, and environmental impact.

- Consult relevant literature or safety databases for specific hazards.

Orientations Futures

- Research avenues could include exploring its potential applications (e.g., pharmaceuticals, materials).

- Investigate its interactions with biological systems and potential therapeutic uses.

Remember to refer to scientific literature for more detailed information. If you have specific papers or databases you’d like me to analyze, please provide them, and I’ll incorporate relevant findings.🔬📚

Propriétés

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2/c1-20-12-3-2-9(14)6-11(12)13(19)17-7-10(8-17)18-15-4-5-16-18/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBMDSKEIPTQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2752546.png)

![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)

![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2752562.png)

![7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2752563.png)

![2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B2752567.png)